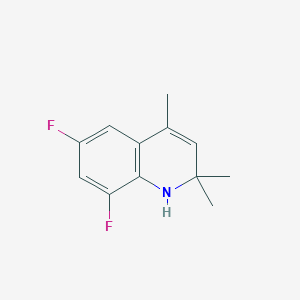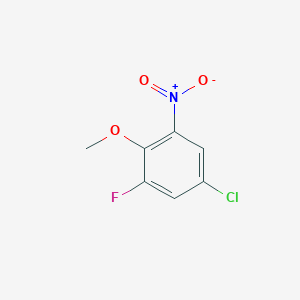
6,8-ジフルオロ-2,2,4-トリメチル-1,2-ジヒドロキノリン
説明
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline is a useful research compound. Its molecular formula is C12H13F2N and its molecular weight is 209.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品: 抗菌剤
6,8-ジフルオロ-2,2,4-トリメチル-1,2-ジヒドロキノリン: は、新規抗菌剤の開発における潜在的な用途について調査されています . フッ素原子の導入は、キノリン誘導体の生物活性を高めることができます。これらの化合物は、幅広い菌株に対する有効性を研究されており、新規抗生物質クラスの開発につながる可能性があります。
農業: 殺虫剤および除草剤
農業分野では、この化合物の誘導体は、殺虫剤および除草剤としての用途について研究されています . 目標は、より低濃度でより効果的な製品を開発することで、環境への影響を軽減しながら、作物保護を維持または向上させることです。
液晶: ディスプレイ技術
6,8-ジフルオロ-2,2,4-トリメチル-1,2-ジヒドロキノリンの構造特性により、液晶技術での使用に適しています . 研究は、これらの化合物を用いた高度なディスプレイ技術の開発に焦点を当てており、より優れた性能とエネルギー効率を提供する可能性があります。
酵素阻害: 薬物開発
この化合物は、薬物開発において重要な役割を果たす酵素阻害における役割についても研究されています . 特定の酵素を阻害することで、研究者は分子レベルでさまざまな疾患を標的にすることができ、副作用の少ない標的療法の創出につながります。
抗腫瘍活性: がん治療
キノリン誘導体の抗腫瘍活性により、がん研究において注目されています . 科学者たちは、これらの化合物が癌細胞の増殖を阻害する可能性を調査しており、現在の化学療法薬よりも効果的で毒性が低い新しい治療法の開発を目指しています。
心臓病治療: 心血管薬
心臓病の治療におけるキノリン化合物の応用に関する研究が進められています . 焦点は、細胞レベルで心臓機能を調節することにより、心不全や不整脈などの病状を治療できる薬の開発です。
生化学分析
Biochemical Properties
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that alter the protein’s function . Additionally, 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline can form complexes with biomolecules, further modulating their activity.
Cellular Effects
The effects of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses. In some cases, 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding often involves interactions with specific amino acid residues in the enzyme’s active site, leading to changes in enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux. The compound’s presence can lead to changes in metabolite levels, affecting the balance of metabolic processes. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to altered energy production and utilization .
Transport and Distribution
Within cells and tissues, 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its distribution in the cytoplasm or nucleus can affect its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the mitochondria, for example, can influence mitochondrial function and energy production. Similarly, localization in the nucleus can affect gene expression and cellular responses .
特性
IUPAC Name |
6,8-difluoro-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-6,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLLYIALIGRLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2F)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)








